molecular formula C18H14FN3O2S B5017433 1-(4-Fluorophenyl)-6-hydroxy-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one

1-(4-Fluorophenyl)-6-hydroxy-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one

Cat. No.: B5017433
M. Wt: 355.4 g/mol
InChI Key: FHLWYXOSMZNOTA-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-6-hydroxy-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and a sulfanylidenepyrimidinone core

Properties

IUPAC Name

1-(4-fluorophenyl)-6-hydroxy-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2S/c1-11-3-2-4-13(9-11)20-10-15-16(23)21-18(25)22(17(15)24)14-7-5-12(19)6-8-14/h2-10,24H,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLWYXOSMZNOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(N(C(=S)NC2=O)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-6-hydroxy-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-fluoroaniline with 3-methylbenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thiourea and subsequent oxidation to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-6-hydroxy-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-6-hydroxy-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-6-hydroxy-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-6-hydroxy-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluorophenyl group and a sulfanylidenepyrimidinone core allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

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